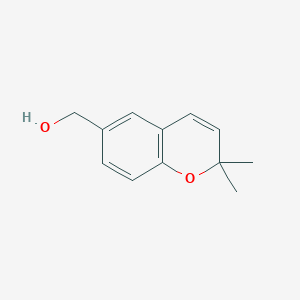
(2,2-Dimethylchromen-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol is an organic compound belonging to the class of 2,2-dimethyl-1-benzopyrans It is characterized by a benzopyran ring structure with a methanol group attached at the 6th position and two methyl groups at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol can be achieved through several methods. One common approach involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction yields 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, which can then be reduced to (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol using appropriate reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation and reduction reactions. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and substituted benzopyran derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
作用機序
The mechanism by which (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
類似化合物との比較
Similar Compounds
6-Acetyl-2,2-dimethyl-2H-1-benzopyran: This compound has an acetyl group instead of a methanol group at the 6th position.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: This compound features a cyano group at the 6th position.
Uniqueness
(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol is unique due to its specific functional group configuration, which imparts distinct chemical and biological properties. Its methanol group allows for further chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
82441-64-3 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
(2,2-dimethylchromen-6-yl)methanol |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7,13H,8H2,1-2H3 |
InChIキー |
QNBPDVUHGIPLIS-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


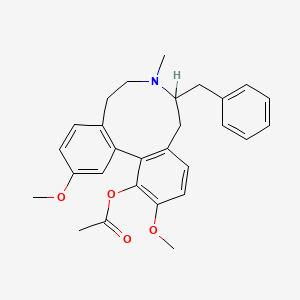
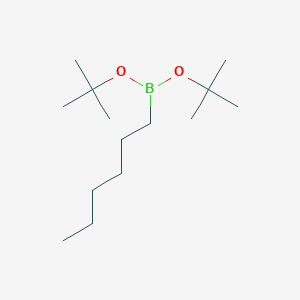
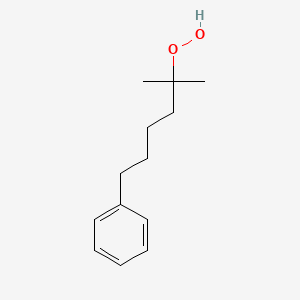
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
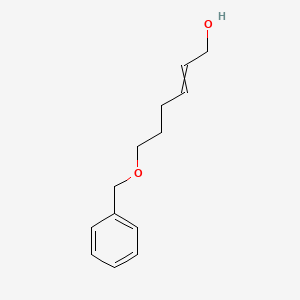

![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
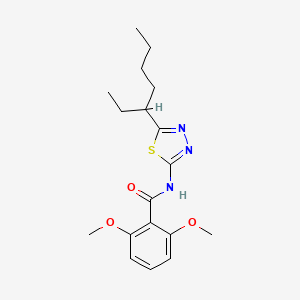


![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
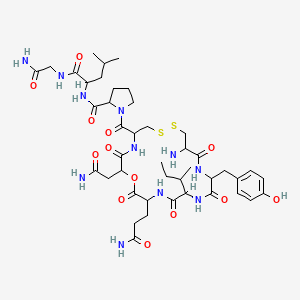
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
